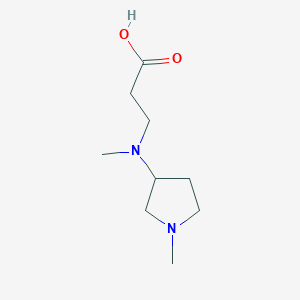

N-methyl-N-(1-methylpyrrolidin-3-yl)-beta-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[methyl-(1-methylpyrrolidin-3-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10-5-3-8(7-10)11(2)6-4-9(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJPBCSCHXVDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N(C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectories of N Methylated Beta Amino Acid Derivative Investigations

The scientific inquiry into N-methylated beta-amino acid derivatives is rooted in the broader history of peptide and amino acid chemistry. The introduction of modifications to natural amino acid structures has long been a fundamental strategy to enhance the therapeutic properties of peptides and to create tools for biochemical studies. researchgate.net

N-methylation, the substitution of an amide proton with a methyl group, represents one of the most subtle yet impactful modifications. researchgate.net Historically, this modification was observed to dramatically increase the proteolytic stability of peptide bonds, a critical advancement for developing peptide-based drugs with improved in vivo half-lives. nih.govmerckmillipore.com Researchers also noted that N-methylation could reduce interchain aggregation, thereby increasing the solubility of peptides. merckmillipore.com

The exploration of beta-amino acids, which possess an additional carbon in their backbone compared to their alpha-amino acid counterparts, offered another avenue for innovation. β-alanine is the only naturally occurring beta-amino acid, and its incorporation into peptides was found to induce unique conformational preferences and provide resistance to enzymatic degradation. acs.orgnih.gov Early studies on peptides containing beta-amino acids focused on their interactions with biological membranes, revealing antimicrobial and cell-penetrating activities. acs.org

The convergence of these two fields—N-methylation and beta-amino acid chemistry—led to the investigation of N-methylated beta-amino acid derivatives. These compounds were synthesized to combine the advantages of both modifications. The natural synthesis of beta-alanine (B559535) betaine (B1666868) in certain plants, which involves the sequential N-methylation of beta-alanine, provides a biological precedent for the utility of such structures. nih.gov Synthetic chemists developed various methods to create these derivatives, recognizing their potential as building blocks for creating highly stable, conformationally distinct peptidomimetics for drug discovery and as probes in chemical biology. nih.gov

Theoretical Significance of the N Methyl N 1 Methylpyrrolidin 3 Yl Beta Alanine Molecular Architecture for Mechanistic Probes

The molecular structure of N-methyl-N-(1-methylpyrrolidin-3-yl)-beta-alanine is a composite of three key features that theoretically make it a valuable tool for use as a mechanistic probe in chemical biology. A mechanistic probe is a molecule designed to interact with a biological system in a specific way to help elucidate a particular mechanism of action or biological pathway. The power of this specific compound lies in the distinct properties conferred by each of its components.

Key Structural Features and Their Implications:

| Structural Component | Property Conferred | Theoretical Significance as a Probe |

|---|---|---|

| N-methyl Group | Blocks hydrogen bond donation; Induces specific backbone conformations (e.g., β-turns); Increases proteolytic resistance. nih.govmerckmillipore.comnih.gov | Can be used to probe the importance of specific hydrogen bonds in protein-ligand interactions. Its conformational influence can help in designing peptides that target specific protein secondary structures. |

| Beta-alanine (B559535) Backbone | Increased conformational flexibility compared to alpha-amino acids. acs.org | Allows for scanning a wider conformational space when probing a binding pocket. Can be used to create ligands that span larger distances between recognition sites on a biological target. |

| N-(1-methylpyrrolidin-3-yl) Group | A bulky, chiral, and three-dimensional heterocyclic scaffold. The tertiary amine is a potential proton acceptor and interaction site. nih.govresearchgate.net | The rigid, 3D structure can provide high specificity for a target binding site. The pyrrolidine (B122466) ring is a common motif in FDA-approved drugs and can be used to mimic the core of bioactive molecules to probe their targets. nih.gov |

The combination of these elements in a single molecule creates a unique chemical entity. The N-methylation of the beta-alanine nitrogen removes the hydrogen-bond donating capacity of this position, which can be a critical design element when investigating receptor-ligand interactions where this hydrogen bond might be detrimental to binding or selectivity. nih.gov

Furthermore, the attachment of the bulky and conformationally restricted N-(1-methylpyrrolidin-3-yl) group introduces significant steric hindrance and a defined three-dimensional shape. The pyrrolidine scaffold is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.govresearchgate.net Its non-planar, puckered nature allows for a precise spatial arrangement of substituents, making it an excellent core for designing probes with high stereospecificity. nih.gov In the context of this compound, this group could be used to probe chiral recognition sites or to occupy specific hydrophobic pockets within a protein's active site. The tertiary amine within the pyrrolidine ring can also participate in ionic interactions, further defining its potential binding modes. nih.gov

Therefore, the theoretical significance of this molecule's architecture is its potential to act as a multifunctional mechanistic probe. It can be used to explore questions regarding the importance of hydrogen bonding, conformational flexibility, and three-dimensional shape in molecular recognition events.

Current Disciplinary Landscape and Unaddressed Questions Pertaining to N Methyl N 1 Methylpyrrolidin 3 Yl Beta Alanine

Evolution of Synthetic Strategies for this compound Construction

The construction of the target molecule can be approached through several convergent synthetic strategies, primarily revolving around the sequential or concerted formation of the C-N bonds to the beta-alanine (B559535) moiety and the methylation of the pyrrolidine (B122466) and beta-alanine nitrogen atoms.

Foundational Approaches and Initial Methodological Challenges in this compound Synthesis

Foundational approaches to the synthesis of this compound would logically involve the coupling of a pre-formed N-methyl-1-methylpyrrolidin-3-amine with a suitable three-carbon electrophile, or the reaction of 3-(methylamino)pyrrolidine (B1589858) with an acrylic acid derivative followed by N-methylation of the pyrrolidine ring.

One of the primary initial challenges lies in the selective N-alkylation. Direct alkylation of amines with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled and widely adopted alternative is reductive amination. masterorganicchemistry.com This method involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.com For the synthesis of the N-methyl-1-methylpyrrolidin-3-amine precursor, this could involve the reductive amination of 1-methyl-3-pyrrolidinone with methylamine (B109427). researchgate.net

Another significant challenge is the potential for side reactions during the attachment of the beta-alanine moiety. For instance, in a Michael addition of N-methyl-1-methylpyrrolidin-3-amine to an acrylate (B77674), such as methyl acrylate, the reactivity of the secondary amine formed after the initial addition can be lower than that of the starting primary or secondary amine due to steric hindrance, which can help in preventing double addition. upc.edu However, careful control of stoichiometry and reaction conditions is crucial to avoid the formation of byproducts. nih.gov

The synthesis of the key precursor, N-methylpyrrolidine, has been achieved through various methods, including the reaction of N-methylpyrrolidone with hydrogen gas at high pressure in the presence of a copper chromite catalyst, or the cyclization of 1,4-butanediol (B3395766) and methylamine using modified ZSM-5 catalysts. researchgate.net A greener approach involves the reaction of methylamine and 1,4-dibromobutane (B41627) in an aqueous medium with a potassium carbonate catalyst. researchgate.net

A plausible foundational synthetic route is outlined below:

Route A: Reductive Amination followed by Michael Addition

Synthesis of 1-methyl-3-pyrrolidinone: This intermediate can be prepared from commercially available starting materials.

Reductive amination: Reaction of 1-methyl-3-pyrrolidinone with methylamine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield N-methyl-1-methylpyrrolidin-3-amine.

Michael addition: The resulting secondary amine can then be subjected to a Michael addition with methyl acrylate to form the methyl ester of the target compound.

Hydrolysis: Saponification of the methyl ester would yield the final product, this compound.

| Step | Reactants | Reagents and Conditions | Product | Challenges |

| 1 | 1-methyl-3-pyrrolidinone, Methylamine | NaBH(OAc)₃, Dichloroethane, rt | N-methyl-1-methylpyrrolidin-3-amine | Control of over-alkylation, purification of the secondary amine. |

| 2 | N-methyl-1-methylpyrrolidin-3-amine, Methyl acrylate | Methanol (B129727), rt or gentle heating | Methyl N-methyl-N-(1-methylpyrrolidin-3-yl)-beta-alaninate | Potential for polymerization of methyl acrylate, control of reaction stoichiometry. |

| 3 | Methyl N-methyl-N-(1-methylpyrrolidin-3-yl)-beta-alaninate | LiOH, THF/H₂O | This compound | Complete hydrolysis without side reactions. |

Development of Stereoselective and Enantioselective Routes to this compound and its Stereoisomers

Achieving the desired stereochemistry at the C3 position of the pyrrolidine ring is a critical aspect of the synthesis. This can be accomplished either by starting with a chiral precursor or by employing stereoselective reactions.

A common strategy for accessing enantiomerically pure 3-aminopyrrolidine (B1265635) derivatives is to start from a chiral pool material such as L-aspartic acid. For example, (S)-(+)-3-Aminopyrrolidine dihydrochloride (B599025) has been synthesized from N-formyl-L-aspartic anhydride (B1165640) through a multi-step sequence involving acylation, esterification, reduction, and ring-closing, followed by debenzylation. researchgate.net Another approach involves the resolution of racemic 3-aminopyrrolidine via diastereomeric salt formation with a chiral resolving agent like (S)-methoxy-2-phenylacetic acid. rsc.org

Once a chiral 3-aminopyrrolidine is obtained, stereoselective methods can be employed for the subsequent transformations. For instance, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, was achieved through a highly efficient and stereoselective process. nih.govresearchgate.net This synthesis featured a catalytic asymmetric hydrogenation and an SN2 substitution reaction with methylamine that proceeded with inversion of configuration. nih.govresearchgate.net

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines in the presence of novel phosphoramidite (B1245037) ligands has emerged as a powerful method for the enantioselective construction of pyrrolidines. researchgate.net This approach allows for the creation of the pyrrolidine ring with high levels of regio-, diastereo-, and enantioselectivity. researchgate.net

A potential stereoselective route to this compound is as follows:

Route B: Chiral Pool Synthesis and Sequential Alkylation

Synthesis of a chiral 3-aminopyrrolidine derivative: Starting from a chiral precursor like (R)- or (S)-3-aminopyrrolidine. nih.gov

Michael addition: Reaction with methyl acrylate would lead to the corresponding beta-amino ester.

N-methylation of the pyrrolidine ring: Selective methylation of the pyrrolidine nitrogen can be achieved using reagents like formaldehyde (B43269) and a reducing agent (Eschweiler-Clarke reaction).

N-methylation of the beta-alanine nitrogen: Subsequent methylation of the beta-alanine nitrogen would yield the tertiary amine.

Hydrolysis: Finally, hydrolysis of the ester would provide the target compound.

| Step | Reactants | Reagents and Conditions | Product | Stereochemical Consideration |

| 1 | (R)-3-aminopyrrolidine, Methyl acrylate | Methanol, rt | Methyl (R)-3-(pyrrolidin-3-ylamino)propanoate | Retention of stereochemistry at C3. |

| 2 | Methyl (R)-3-(pyrrolidin-3-ylamino)propanoate | Formaldehyde, Formic acid | Methyl (R)-3-((1-methylpyrrolidin-3-yl)amino)propanoate | N-methylation of the pyrrolidine nitrogen. |

| 3 | Methyl (R)-3-((1-methylpyrrolidin-3-yl)amino)propanoate | Methyl iodide, K₂CO₃, Acetonitrile (B52724) | Methyl N-methyl-N-((R)-1-methylpyrrolidin-3-yl)-beta-alaninate | N-methylation of the beta-alanine nitrogen. |

| 4 | Methyl N-methyl-N-((R)-1-methylpyrrolidin-3-yl)-beta-alaninate | NaOH, H₂O/MeOH | N-methyl-N-((R)-1-methylpyrrolidin-3-yl)-beta-alanine | Final product with defined stereochemistry. |

Exploration of Novel Precursor Compounds and Reaction Pathways for this compound Derivatization

Derivatization of the target molecule can be achieved by modifying the precursor compounds or the final product. For instance, a variety of substituted pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones. rsc.org This allows for the introduction of various substituents on the pyrrolidine ring.

Novel reaction pathways for the synthesis of N-methyl-beta-alanine derivatives have also been explored. A one-pot method for preparing N-methyl-beta-alanine derivatives involves the acylation of a long-chain carboxylic acid with oxalyl chloride, followed by a substitution reaction with methylamine, and a final substitution with chloropropionic or bromopropionic acid. pharmaffiliates.com This approach, however, is more suited for N-acyl derivatives rather than N-alkyl derivatives.

The reactivity of the beta-alanine backbone also offers opportunities for derivatization. For example, N-substituted beta-alanine N-carboxyanhydrides can undergo ring-opening polymerization to form poly-beta-peptoids. epa.gov While not directly applicable to the synthesis of the target molecule, this chemistry highlights the potential for further functionalization.

Advanced Techniques for Reaction Optimization and Purity Enhancement of this compound in Academic Laboratories

Optimizing reaction conditions is crucial for maximizing yield and minimizing byproducts. For the Michael addition of amines to acrylates, microwave irradiation has been shown to significantly decrease reaction times and increase yields and product purity. nih.gov Lipase-catalyzed Michael reactions have also been explored as a green alternative, offering good results in shorter reaction times compared to uncatalyzed reactions. researchgate.net

For the purification of the final tertiary amine product, several advanced techniques can be employed. Given the chiral nature of the molecule, chiral chromatography is a powerful tool for separating enantiomers and diastereomers. Chiral stationary phases (CSPs) based on polysaccharides, cyclodextrins, or proteins can be used in high-performance liquid chromatography (HPLC) to achieve enantioseparation. rsc.org

Diastereomeric crystallization is another effective method for resolving chiral amines. upc.edu This involves reacting the racemic amine with a chiral resolving acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. upc.edu Light-driven crystallization-induced dynamic resolution of amines is an emerging technique that combines catalytic photoredox-mediated racemization with in situ diastereomeric crystallization, allowing for high yields and enantioselectivity. rsc.org

For general purification of tertiary amines, column chromatography on silica (B1680970) gel can be challenging due to the basic nature of the amine interacting with the acidic silica. chemicalbook.com This can be overcome by adding a competing amine like triethylamine (B128534) to the mobile phase or by using amine-functionalized silica. chemicalbook.com

| Technique | Application | Advantages |

| Microwave-assisted synthesis | Michael addition of amines to acrylates | Reduced reaction times, increased yields and purity. nih.gov |

| Chiral HPLC | Separation of enantiomers/diastereomers | High resolution, applicable to a wide range of chiral compounds. |

| Diastereomeric Crystallization | Resolution of racemic amines | Scalable, can provide high enantiomeric purity. upc.edu |

| Amine-functionalized Chromatography | Purification of tertiary amines | Minimizes tailing and improves separation on silica-based media. chemicalbook.com |

Comprehensive Investigations into Receptor and Transporter Interactions of this compound

Systematic Identification of Putative Molecular Targets for this compound in Cellular Systems

No studies have been identified that systematically screen or identify the putative molecular targets of this compound. While beta-alanine itself is known to interact with various receptors and transporters, it is not possible to extrapolate these interactions to this specific N-methylated and pyrrolidinyl-substituted derivative without experimental evidence.

Quantitative Analysis of Ligand Binding Kinetics and Thermodynamics of this compound

There is no publicly available data on the ligand binding kinetics (e.g., association and dissociation rate constants) or thermodynamics (e.g., affinity, enthalpy, and entropy changes) of this compound with any specific molecular target.

Dissection of Intracellular Signaling Cascades and Pathways Modulated by this compound

Information regarding the intracellular signaling cascades and pathways modulated by this compound is not available in the current body of scientific literature. Research on the downstream effects of this compound on cellular signaling has not been published.

Enzymatic Biotransformation and Metabolic Fate of this compound at the Molecular Level (Excluding in vivo Pharmacokinetics)

The enzymatic biotransformation and metabolic fate of this compound at the molecular level have not been described in published research. The specific enzymes involved in its metabolism and the resulting metabolites are unknown.

Comparative Mechanistic Studies with Structurally Analogous Beta-Alanine Derivatives to Delineate Specificity of this compound

While studies on other beta-alanine derivatives exist, particularly in the context of their effects on muscle carnosine levels and as glucagon (B607659) receptor antagonists, a comparative mechanistic study that includes this compound to delineate its specific mechanism of action could not be found. Without direct comparative data, any discussion on its specificity would be purely speculative.

Advanced Structure Activity Relationship Sar and Rational Molecular Design of N Methyl N 1 Methylpyrrolidin 3 Yl Beta Alanine Analogues

Systematic Functional Group Modifications of the N-methyl-N-(1-methylpyrrolidin-3-yl)-beta-alanine Core Structure

Structural Alterations to the Pyrrolidine (B122466) Ring and their Impact on Molecular Recognition of this compound

No specific studies detailing the systematic structural alteration of the pyrrolidine ring of this compound and the resulting impact on molecular recognition have been identified in the public domain.

Variations within the Beta-Alanine (B559535) Moiety and Consequent Changes in Molecular Interactions with this compound Analogues

Publicly available research does not provide specific data on how variations within the beta-alanine moiety of this compound analogues affect their molecular interactions.

Influence of N-Methylation and Other Substituent Modifications on Target Binding Affinity of this compound Derivatives

While the influence of N-methylation is a known concept in medicinal chemistry, specific studies measuring its effect on the target binding affinity of this compound derivatives are not present in the available literature.

Computational Chemistry and Molecular Modeling Approaches in this compound Analogue Design

Application of Molecular Docking and Molecular Dynamics Simulations for this compound Interactions

There are no specific published studies that have applied molecular docking or molecular dynamics simulations to investigate the interactions of this compound or its analogues.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Scaffolds

The development and validation of QSAR models are crucial for predicting the activity of novel compounds. However, no such models have been reported in the literature for the this compound scaffold.

De Novo Design and Discovery of Novel Ligands Based on the this compound Pharmacophore

The rational design of novel bioactive molecules frequently employs pharmacophore-based strategies to identify key chemical features responsible for a compound's biological activity. The this compound scaffold serves as a valuable starting point for the de novo design of new ligands, particularly for nicotinic acetylcholine (B1216132) receptors (nAChRs), given its structural elements that are analogous to nicotine (B1678760). mdpi.comnih.gov The design process involves identifying the essential pharmacophoric features and utilizing this model to guide the synthesis of novel analogues with potentially enhanced affinity, selectivity, or functional activity. core.ac.ukresearchgate.net

A typical pharmacophore model for nicotinic ligands derived from structures like this compound includes a cationic center, usually a protonated tertiary amine, and a hydrogen bond acceptor. core.ac.uk The spatial arrangement of these features is critical for effective interaction with the receptor binding site. Computational approaches, such as 3D database searching and molecular docking, can be employed to screen virtual libraries of compounds that fit the pharmacophore model, leading to the identification of novel chemical scaffolds. researchgate.netbohrium.com

Furthermore, the principles of structure-activity relationship (SAR) guide the rational design of new analogues. For instance, a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine has revealed that even minor structural modifications can significantly alter the interaction with different nAChR subtypes. nih.gov Methylation at the 2'-position of the pyrrolidine ring was found to enhance binding and agonist potency at α7 nAChRs, while modifications at other positions had varied effects on α7 and α4β2 receptors. nih.gov These findings suggest that systematic modifications to the 1-methylpyrrolidin-3-yl moiety of this compound could yield analogues with improved subtype selectivity.

The beta-alanine side chain also presents a key area for modification. Altering the length, rigidity, and electronic properties of this chain can influence how the molecule interacts with the receptor. For example, introducing conformational constraints or additional functional groups could lead to more specific interactions within the binding pocket. The design of phenylpyrrolidine derivatives as nicotinic ligands has shown that coupling the pyrrolidine moiety to an aromatic group via an ether linkage can result in compounds with high affinity for α4β2 nAChRs. nih.gov

The following table summarizes the conceptual design of novel analogues based on the this compound pharmacophore and the expected impact of these modifications on receptor interaction, drawing parallels from related nicotinic ligands.

| Analogue Series | Modification Strategy | Rationale for Design | Potential Impact on Activity |

|---|---|---|---|

| Pyrrolidine Ring Modifications | Introduction of alkyl groups at various positions (e.g., 2', 4', 5') | To probe steric tolerance and exploit specific interactions within the nAChR binding site, informed by methyl scan studies on nicotine. nih.gov | Potential for enhanced subtype selectivity (e.g., for α7 or α4β2 nAChRs) and modulation of agonist/antagonist profile. |

| N-Methyl Group Bioisosteres | Replacement of the N-methyl group on the pyrrolidine ring with other small alkyl groups (e.g., ethyl, propyl). | To investigate the role of the cationic head in receptor binding and activation. | May alter the potency and efficacy at different nAChR subtypes. nih.gov |

| Beta-Alanine Chain Analogues | Varying the length of the carbon chain, introducing unsaturation, or incorporating cyclic structures. | To optimize the distance and orientation between the cationic center and the hydrogen bond accepting moiety. | Could lead to improved affinity and functional properties by better fitting the receptor's binding pocket. |

| Terminal Group Modifications | Replacing the beta-alanine with other amino acid-like structures or aromatic groups. | To explore different hydrogen bonding interactions and potential allosteric modulation. mdpi.comnih.gov | May result in a shift from agonism to partial agonism or antagonism, or the development of allosteric modulators. |

Detailed research findings on related nicotinic ligands provide a strong basis for the rational design of this compound analogues. For instance, studies on phenylpyrrolidine ethers have demonstrated that subtle changes in the substitution pattern on the phenyl ring can switch a compound from a full agonist to a partial agonist at α4β2 nAChRs. nih.gov

The table below presents hypothetical data for a series of designed analogues, illustrating how systematic chemical modifications could influence their binding affinity (Ki) and functional efficacy at a specific nAChR subtype.

| Compound | Modification on this compound Scaffold | Hypothetical Binding Affinity (Ki, nM) | Hypothetical Functional Efficacy (% of ACh response) |

|---|---|---|---|

| Parent Compound | N/A | 50 | 80% (Agonist) |

| Analogue 1 | (R)-2'-methyl on pyrrolidine ring | 25 | 95% (Full Agonist) |

| Analogue 2 | 4'-hydroxy on pyrrolidine ring | 75 | 40% (Partial Agonist) |

| Analogue 3 | N-ethyl on pyrrolidine ring | 120 | 65% (Agonist) |

| Analogue 4 | Replacement of beta-alanine with gamma-aminobutyric acid (GABA) | 200 | 10% (Weak Partial Agonist/Antagonist) |

| Analogue 5 | Replacement of beta-alanine with a p-chlorophenyl ether linker | 15 | 55% (Partial Agonist) |

Utilization of Preclinical Research Models for Mechanistic Investigations of N Methyl N 1 Methylpyrrolidin 3 Yl Beta Alanine

In Vitro Cellular Assays for Rigorous Target Validation of N-methyl-N-(1-methylpyrrolidin-3-yl)-beta-alanine

No published studies were identified that utilized in vitro cellular assays to investigate the molecular targets or mechanisms of action of this compound.

Application of Recombinant Receptor and Transporter Expression Systems for this compound Binding Studies

There is no available research detailing the use of recombinant expression systems (e.g., in HEK-293 or CHO cells) to assess the binding affinity of this compound to any specific receptors or transporters. Data tables of binding constants (Ki) or inhibitory concentrations (IC50) for this compound could not be generated.

Development of Cell-Based Functional Assays to Characterize this compound Activity and Efficacy at the Cellular Level

No literature was found describing the characterization of this compound's functional activity (e.g., agonism, antagonism, or allosteric modulation) through cell-based assays such as calcium flux, cAMP measurement, or electrophysiological recordings. Therefore, data on its potency (EC50) or efficacy (Emax) at a cellular level is not available.

Advanced Molecular Imaging Techniques Employed for Spatiotemporal Localization of this compound in Research Models (Excluding Pharmacokinetic Profiling for clinical applications)

There is no evidence of advanced molecular imaging techniques, such as positron emission tomography (PET), single-photon emission computed tomography (SPECT), or autoradiography, being used to investigate the spatiotemporal distribution and target engagement of this compound in preclinical research models.

Application of Advanced Analytical and Characterization Techniques for Research on N Methyl N 1 Methylpyrrolidin 3 Yl Beta Alanine

Deployment of Spectroscopic Methods (e.g., NMR, IR, UV-Vis) for Probing N-methyl-N-(1-methylpyrrolidin-3-yl)-beta-alanine Interactions within Biological Matrices

Spectroscopic techniques are pivotal in elucidating the interactions of this compound with biological molecules at a molecular level. These methods can provide valuable insights into binding events, conformational changes, and the local chemical environment of the compound within a biological matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying non-covalent interactions in solution. For this compound, 1H NMR can be employed to monitor changes in the chemical shifts of its protons upon interaction with biomolecules such as proteins or nucleic acids. For instance, a study on the related compound beta-N-methylamino-L-alanine (BMAA) demonstrated the utility of 1H-NMR in showing the formation of a stable adduct with bicarbonate, a key component of biological buffers. nih.gov This interaction was proposed to be relevant to its biological activity. nih.gov Similarly, for this compound, changes in the chemical shifts of the N-methyl, pyrrolidine (B122466) ring, and beta-alanine (B559535) backbone protons could indicate specific binding interactions.

Saturation Transfer Difference (STD) NMR: This technique can identify which parts of this compound are in close proximity to a macromolecular target.

WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This experiment can differentiate between binding and non-binding compounds in a mixture.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy can provide information about changes in the vibrational modes of this compound's functional groups (e.g., carboxylate, amine) upon interaction. researchgate.net UV-Vis spectroscopy, while potentially less informative for this specific compound due to the lack of a strong chromophore, can be useful if the interaction with a biological target induces a change in the electronic environment or if the target itself has a distinct UV-Vis signature that is perturbed upon binding. mu-varna.bgresearchgate.net For example, the complexation of alanine (B10760859) with metal ions has been shown to alter its UV-Vis spectrum. researchgate.net

Spectroscopic Techniques for Interaction Studies

| Technique | Information Obtained | Exemplary Application for this compound Research |

|---|---|---|

| 1H NMR | Changes in chemical shifts indicating binding events and interaction sites. | Monitoring proton chemical shift perturbations upon titration with a target protein to map the binding interface. |

| STD NMR | Identification of ligand epitopes in close contact with a macromolecule. | Determining which part of the molecule (pyrrolidine ring or beta-alanine chain) is crucial for binding. |

| FTIR | Changes in vibrational frequencies of functional groups upon interaction. | Observing shifts in the carboxylate and amine bands to understand their role in binding. |

| UV-Vis | Changes in electronic absorption, often indirect via a chromophoric target. | Monitoring changes in the absorbance of a target protein with a chromophore upon ligand binding. |

Advanced Chromatographic Separations (e.g., HPLC, GC, SFC) for Resolving this compound and its Research-Relevant Derivatives

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound and its derivatives from complex mixtures, such as biological samples or reaction media.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for its separation and quantification. A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely provide good resolution. sielc.comfda.govsigmaaldrich.com The detection can be achieved using a UV detector if the compound has sufficient absorbance, or more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer. A commercial supplier of this compound hydrochloride lists HPLC as a technique for its characterization. bldpharm.com

Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its polarity and low volatility. However, derivatization of the carboxylic acid and secondary amine groups to form more volatile esters and amides can enable its analysis by GC.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations, offering advantages such as high efficiency and reduced use of organic solvents. selvita.comchromatographyonline.com For this compound, which possesses a chiral center at the 3-position of the pyrrolidine ring, SFC with a chiral stationary phase (CSP) would be the method of choice for resolving its enantiomers. researchgate.netymcamerica.comchromatographyonline.com This is crucial as different enantiomers can exhibit distinct biological activities. chromatographyonline.com

Chromatographic Methods for this compound

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

|---|---|---|---|

| HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid | Quantification in biological fluids. fda.gov |

| GC (with derivatization) | DB-5ms | Helium | Analysis of volatile derivatives for metabolic profiling. |

| SFC | Chiralpak IC | CO2/Methanol | Separation of enantiomers. researchgate.net |

High-Resolution Mass Spectrometry Approaches for Structural Elucidation and Quantification of this compound and its Analogues

High-resolution mass spectrometry (HRMS) is an essential tool for the definitive identification and quantification of this compound and its analogues.

Structural Elucidation: HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to generate characteristic fragmentation patterns that provide structural information. For this compound, fragmentation would likely occur at the bonds of the pyrrolidine ring and the beta-alanine side chain. Based on studies of similar structures like α-pyrrolidinophenone cathinones and beta-alanine, expected fragmentation pathways could include the loss of the carboxyl group, cleavage of the N-methyl group, and fragmentation of the pyrrolidine ring. researchgate.netnih.govwvu.edu

Quantification: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex matrices. nih.govmdpi.commdpi.com A quantitative method for this compound would involve monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. fda.gov For example, in the analysis of a related compound, beta-N-methylamino-l-alanine, specific mass spectral transitions were used for its unambiguous detection and quantification. nih.gov

Mass Spectrometry Parameters for Analysis

| Parameter | Technique | Expected Information |

|---|---|---|

| Accurate Mass | HRMS (e.g., Orbitrap, TOF) | Elemental composition of the parent molecule and its fragments. |

| Fragmentation Pattern | MS/MS (CID) | Structural information based on characteristic neutral losses and fragment ions. wvu.edu |

| Precursor → Product Ion Transitions | LC-MS/MS (MRM) | Selective and sensitive quantification in complex mixtures. fda.govmdpi.com |

Crystallography and Cryo-Electron Microscopy for Determining Three-Dimensional Structures of this compound in Complex with Its Molecular Targets

Determining the three-dimensional structure of this compound bound to its biological target is the ultimate goal for understanding its mechanism of action at an atomic level.

X-ray Crystallography: X-ray crystallography is a powerful technique for obtaining high-resolution structures of protein-ligand complexes. nih.govmdpi.comresearchgate.net To apply this to this compound, the target protein would need to be crystallized in the presence of the compound (co-crystallization) or the crystals of the apo-protein soaked in a solution containing the compound. researchgate.net The resulting electron density map would reveal the precise binding mode, including the conformation of the ligand and its specific interactions with the amino acid residues of the target.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a revolutionary technique for determining the structures of large macromolecular complexes in a near-native state. nih.govdesy.de For this compound, if its molecular target is a large protein or protein complex that is difficult to crystallize, cryo-EM would be a valuable alternative. A recent study on the Mas-related G protein-coupled receptor D (MrgD) revealed the binding pocket of the related endogenous ligand, β-alanine, through cryo-EM. researchgate.net This study provided detailed insights into the specific amino acid residues involved in ligand recognition and the activation mechanism of the receptor. researchgate.net Similar studies could be envisioned for this compound to understand its interaction with its molecular target(s).

While no specific crystallographic or cryo-EM structures for this compound in complex with a molecular target are publicly available, the techniques themselves are highly applicable and would provide invaluable information for structure-based drug design and understanding its biological function.

Future Directions and Emerging Research Avenues for N Methyl N 1 Methylpyrrolidin 3 Yl Beta Alanine Within Chemical Biology

Exploration of Novel, Unconventional Molecular Targets and Pathways for N-methyl-N-(1-methylpyrrolidin-3-yl)-beta-alanine Activity

Future research could focus on identifying novel molecular targets and biological pathways for this compound. The N-methylation of amino acids is known to significantly impact the oral bioavailability, lipophilicity, and aqueous solubility of peptide-based structures. These properties could be leveraged to design molecules with improved pharmacokinetic profiles that can interact with previously inaccessible targets.

The exploration of unconventional targets could involve screening this compound and its derivatives against a wide array of proteins and enzymes that are not the traditional focus of beta-amino acid research. Techniques such as high-throughput screening and pathway analysis could reveal unexpected biological activities. For instance, the metabolism of beta-alanine (B559535) is a known pathway, and investigating how the N-methylation and the pyrrolidine (B122466) ring of this specific compound affect its interaction with enzymes in this pathway could be a starting point.

Table 1: Potential Areas for Molecular Target Exploration

| Research Area | Rationale | Potential Techniques |

| GPCR Ligand Screening | The pyrrolidine ring is a common motif in ligands for G protein-coupled receptors (GPCRs). The overall structure of this compound may mimic endogenous ligands. | Radioligand binding assays, functional cell-based assays (e.g., cAMP or calcium flux assays). |

| Ion Channel Modulation | The charged nature of the molecule could lead to interactions with ion channels. | Electrophysiological studies (e.g., patch-clamp). |

| Enzyme Inhibition Assays | The beta-amino acid backbone could allow it to act as a mimic of natural substrates or as an allosteric modulator for various enzymes. | Enzyme kinetics assays against a panel of relevant enzymes. |

| Metabolomic Profiling | To understand how the compound is processed by cells and to identify potential metabolic pathways it perturbs. | Mass spectrometry-based metabolomics. |

Development of Innovative Research Tools and Probes Based on the this compound Chemical Scaffold

The chemical scaffold of this compound can serve as a foundation for the development of novel research tools and chemical probes. The synthesis of fluorescently labeled derivatives, for example, could enable the visualization of its uptake and distribution in living cells and organisms.

The design and synthesis of such probes would involve attaching a fluorophore to the this compound molecule without significantly altering its biological activity. The development of unnatural α-amino acids with charge transfer-based polyaromatic side chains as conformationally sensitive fluorophores provides a template for how such modifications could be approached. These fluorescent probes could be instrumental in studying biological processes in real-time.

Table 2: Potential Research Probes and Their Applications

| Probe Type | Potential Application | Synthetic Strategy |

| Fluorescently Labeled Analogs | Real-time imaging of cellular uptake, distribution, and target engagement. | Coupling of a suitable fluorophore to the carboxylic acid or the pyrrolidine ring. |

| Biotinylated Derivatives | Affinity-based purification of binding partners and target identification. | Attachment of a biotin (B1667282) tag via a linker arm to the core scaffold. |

| Photoaffinity Probes | Covalent labeling of target proteins for identification and characterization. | Incorporation of a photoreactive group (e.g., benzophenone (B1666685) or diazirine). |

Theoretical and Computational Perspectives on the Broader Biological Roles of this compound (Non-clinical Applications)

Theoretical and computational studies can provide significant insights into the potential non-clinical biological roles of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the compound's electronic structure, reactivity, and interactions with biological molecules. rsc.org

Molecular dynamics simulations can be used to study the conformational behavior of this molecule in different environments, such as in aqueous solution or within a lipid bilayer, which can provide clues about its potential to cross cell membranes and interact with intracellular components. nih.gov In silico screening of this compound against libraries of protein structures could predict potential binding partners and guide experimental validation. mdpi.commdpi.com

Table 3: Computational Approaches and Their Potential Insights

| Computational Method | Potential Insights |

| Density Functional Theory (DFT) | Elucidation of electronic properties, reactivity, and spectroscopic signatures. rsc.org |

| Molecular Dynamics (MD) Simulations | Understanding conformational dynamics, membrane permeability, and interactions with solvent molecules. nih.gov |

| In Silico Docking and Virtual Screening | Prediction of potential protein targets and binding modes. nih.govresearchgate.net |

Integration of this compound Research into the Expanding Field of N-methylated Beta-Amino Acid Derivative Studies

The study of this compound can be integrated into the broader field of N-methylated beta-amino acid derivative research. N-methylation is a key modification in peptide chemistry that enhances metabolic stability and can modulate biological activity. nih.gov Beta-amino acids are important building blocks for the synthesis of peptidomimetics with unique structural and functional properties.

Q & A

Q. What synthetic methodologies are recommended for preparing N-methyl-N-(1-methylpyrrolidin-3-yl)-beta-alanine, and how can its purity be validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination reactions. For example, reacting beta-alanine derivatives with 1-methylpyrrolidin-3-amine under controlled pH and temperature conditions. Purification via column chromatography (e.g., using silica gel with methanol/dichloromethane gradients) is recommended. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Mass spectrometry (MS) can further verify molecular weight. Refer to synthetic protocols for analogous pyrrolidine-containing compounds in reagent catalogs for optimization .

Q. How can researchers quantify this compound in biological samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. Prepare samples via protein precipitation (acetonitrile or methanol) followed by solid-phase extraction (SPE) to isolate the compound. Use deuterated internal standards (e.g., beta-alanine-d4) for calibration. Chromatographic separation can be achieved with a C18 column and a mobile phase of 0.1% formic acid in water/acetonitrile. Validate the method for sensitivity (LOQ < 10 ng/mL), precision (CV < 15%), and recovery (>80%) .

Advanced Research Questions

Q. What mechanistic studies are needed to evaluate the impact of N-methyl and pyrrolidinyl modifications on beta-alanine’s pharmacokinetic profile?

Methodological Answer: Compare the derivative’s logP (via shake-flask method) and membrane permeability (Caco-2 cell monolayers) to unmodified beta-alanine. Conduct tissue distribution studies in rodent models using radiolabeled compounds (³H or ¹⁴C) to assess accumulation in muscle, liver, and brain. Pharmacokinetic parameters (e.g., half-life, bioavailability) should be modeled using non-compartmental analysis. Structural modifications may alter renal excretion or enzymatic stability, requiring metabolomics (e.g., CYP450 inhibition assays) .

Q. How can researchers resolve contradictions in the efficacy of beta-alanine derivatives across preclinical studies?

Methodological Answer: Adopt standardized dosing protocols (e.g., 4–6 weeks of supplementation at 3.2–6.4 g/day in animal models) and control for diet (e.g., carnosine-rich vs. vegetarian diets). Use double-blind, placebo-controlled designs with stratified randomization. For outcome measures, prioritize direct biomarkers (muscle carnosine via ¹H-MRS) over indirect performance metrics. Meta-analyses should account for heterogeneity in study populations and exercise protocols, as seen in beta-alanine research .

Q. What experimental models are suitable for investigating the neuropharmacological potential of this compound?

Methodological Answer:

- In vitro: Assess antioxidant activity via DPPH/ABTS radical scavenging assays. Test synaptic modulation using hippocampal neuron cultures (patch-clamp electrophysiology for NMDA receptor interactions).

- In vivo: Employ rodent models of cognitive decline (e.g., Morris water maze) with chronic dosing. Use magnetic resonance spectroscopy (MRS) to monitor brain carnosine/homocarnosine levels. Include sham controls to distinguish direct neurochemical effects from systemic adaptations .

Data Contradiction Analysis

Q. How can conflicting results on beta-alanine derivatives’ metabolic effects in cancer cells be addressed?

Methodological Answer: Replicate studies using isogenic cell lines (e.g., HCC vs. normal hepatocytes) under standardized culture conditions (pH, glucose availability). Employ single-cell RNA sequencing to identify subpopulations with divergent beta-alanine metabolism (e.g., malignant vs. benign clusters). Validate findings using CRISPR-Cas9 knockout models (e.g., PYD3 for beta-alanine synthase). Cross-reference with clinical tumor samples via immunohistochemistry for pathway activation markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.